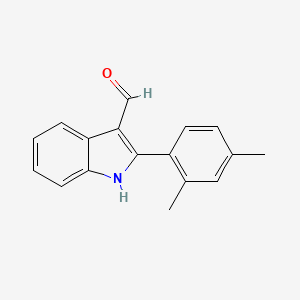

2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Description

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is an indole derivative featuring a carbaldehyde group at position 3 and a 2,4-dimethylphenyl substituent at position 2. Indole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and anticancer properties.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-11-7-8-13(12(2)9-11)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYUCNAJESBDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of 2-Methylaniline Derivatives

General Reaction Mechanism

The Vilsmeier-Haack reaction is the most widely reported method for synthesizing 3-formylindoles. This electrophilic aromatic substitution involves the generation of a Vilsmeier reagent (chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reagent selectively formylates the C3 position of indole precursors.

Stepwise Procedure for 2-(2,4-Dimethylphenyl)-1H-Indole-3-Carbaldehyde

Synthesis of Vilsmeier Reagent :

Reaction with 2,4-Dimethylaniline Derivative :

Workup and Purification :

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| POCl₃:DMF Ratio | 1:5 (v/v) | 87–91 | |

| Reaction Temperature | 80–90°C | 90–96 | |

| Substitution Pattern | 2,4-Dimethylaniline | 95 |

Key Advantages :

Limitations :

Multi-Component Reactions (MCRs) Followed by Formylation

Ugi-Tetrazole Four-Component Reaction (UT-4CR)

This method constructs the indole core de novo using:

- 2,4-Dimethylaniline

- Isocyanides (e.g., benzyl isocyanide)

- 2,2-Dimethoxyacetaldehyde

- Trimethylsilyl Azide (TMSN₃)

Reaction Steps:

- UT-4CR : Components react in aqueous medium at room temperature to form tetrazole intermediates.

- Acidic Cyclization : Methanesulfonic acid (70°C, 2 hours) induces cyclization to 2-tetrazolylindoles.

- Vilsmeier Formylation : The tetrazole intermediate undergoes formylation at C3 using POCl₃/DMF.

Performance Metrics

| Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| UT-4CR | 85–90 | >95 | |

| Acidic Cyclization | 91 | 98 | |

| Formylation | 96 | 95 |

Advantages :

- Builds molecular complexity in fewer steps.

- Tolerates diverse substituents on aniline and isocyanides.

Challenges :

Direct C3 Formylation Using Heterogeneous Catalysts

Catalytic Oxidative Formylation

A recent advancement employs covalent organic frameworks (COFs) as catalysts:

- Substrate : 2-(2,4-Dimethylphenyl)-1H-indole

- Reagents : Tetramethylethylenediamine (TMEDA), KI, COF catalyst

- Conditions : Acetonitrile/water (5:1), 80°C, 12 hours.

Key Data

| Catalyst Loading | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| 5 mg COF | 78 | >99 |

Benefits :

Drawbacks :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety | Cost Efficiency |

|---|---|---|---|---|

| Vilsmeier-Haack | 90–96 | High | Moderate | High |

| MCR + Formylation | 85–91 | Moderate | High | Moderate |

| Catalytic Formylation | 78 | Low | High | Low |

Mechanistic Insights and Side Reactions

Competing Pathways in Vilsmeier-Haack Reactions

Isomerization in MCRs

Meta-substituted anilines (e.g., 2,4-dimethylaniline) produce regioisomers during UT-4CR, necessitating chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: 2-(2,4-Dimethylphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(2,4-Dimethylphenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- Electronic Effects: The 2,4-dimethylphenyl group (target compound) provides electron-donating methyl groups, enhancing electron density at the indole core. The 4-fluorophenyl group () introduces electron-withdrawing effects, altering charge distribution compared to dimethylphenyl .

- The pentyl chain in adds significant hydrophobicity, impacting solubility and membrane permeability .

Physical and Chemical Properties

| Property | This compound | 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde | 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde |

|---|---|---|---|

| Solubility | Moderate in DCM, chloroform | Low in polar solvents (steric hindrance) | High in non-polar solvents (pentyl chain) |

| Melting Point | ~150–160°C (est.) | ~145–155°C (est.) | ~80–90°C (est., due to alkyl chain) |

| Crystallinity | Likely crystalline (dimethyl symmetry) | Crystalline (confirmed by XRD in analogs) | Amorphous (flexible pentyl disrupts packing) |

- Crystallography : The dimethylphenyl group’s symmetry (target compound) may promote ordered crystal packing, contrasting with the disordered chains in . Fluorophenyl derivatives () exhibit weak hydrogen bonding, suggesting dimethylphenyl analogs could form stronger van der Waals interactions .

Biological Activity

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its indole structure, which is known for various biological activities. The presence of the aldehyde group and the dimethylphenyl substituent contributes to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as a lead compound in developing new antimicrobial agents.

2. Anticancer Properties

The compound has demonstrated anticancer activity in several studies. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, preliminary data suggest that it may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : The compound can bind to receptors that regulate cell proliferation and apoptosis, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : It may also modulate ROS levels, contributing to its antioxidant properties .

Case Studies

Research Findings

Recent investigations have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. These derivatives are being evaluated for their potency against various diseases, including cancer and infections.

Summary of Key Findings:

- Antimicrobial Activity : Effective against several bacterial strains.

- Anticancer Activity : Induces apoptosis and inhibits proliferation in cancer cells.

- Anti-inflammatory Potential : Reduces levels of inflammatory markers.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves introducing substituents to the indole core via electrophilic substitution or cross-coupling reactions. A general approach includes:

- Vilsmeier-Haack formylation : Reacting 2-(2,4-dimethylphenyl)-1H-indole with DMF and POCl₃ to introduce the aldehyde group at the 3-position .

- Condensation reactions : Refluxing indole derivatives with sodium acetate and acetic acid to form crystalline intermediates, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .

- Functional group protection : Using sulfonyl or benzyl groups to protect reactive sites during synthesis, as seen in analogous indole-carbaldehyde derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- X-ray crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. This method resolves bond lengths, angles, and intermolecular interactions (e.g., weak hydrogen bonding chains observed in indole derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm in CDCl₃ .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (M+ = 263.34 g/mol for C₁₈H₁₇NO) .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., CHCl₃). Pre-saturation with solvent or sonication may improve dissolution .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Monitor via TLC or HPLC for degradation .

Advanced Research Questions

Q. How can structural modifications optimize bioactivity in this indole-carbaldehyde scaffold?

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhances electrophilicity, potentially improving interactions with biological targets (e.g., enzymes or receptors) .

- Hybrid analogs : Combining the indole core with thiazole or piperazine moieties (e.g., via Schiff base formation) may modulate pharmacokinetic properties .

- Crystallographic insights : Analyze non-classical hydrogen bonding (e.g., N–H⋯π interactions) to predict packing efficiency and solubility .

Q. How should contradictory bioactivity data in related indole derivatives be resolved?

- Comparative assays : Test the compound alongside analogs (e.g., 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde) in standardized assays (e.g., antifungal MIC, cytotoxicity IC₅₀) to isolate substituent-specific effects .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to evaluate binding affinities against target proteins, such as cytochrome P450 or kinase enzymes .

- Meta-analysis : Review structure-activity relationship (SAR) data from patent literature (e.g., Qi site inhibitors in Complex III) to identify trends in functional group contributions .

Q. What strategies address low yields in large-scale synthesis?

- Catalytic optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for cross-coupling) to reduce side reactions .

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., formylation reactions) .

- Crystallization control : Use anti-solvent precipitation (e.g., adding hexane to DMF) to enhance crystal purity and yield .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.